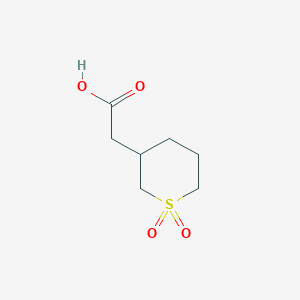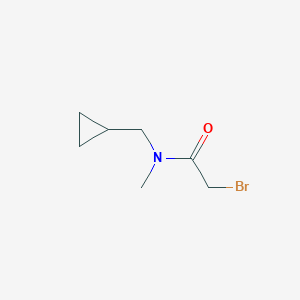![molecular formula C12H17NO2S B1443976 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide CAS No. 1342865-98-8](/img/structure/B1443976.png)
2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide
Overview
Description
“2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide” is a chemical compound with the CAS Number: 1342865-98-8 . It has a molecular weight of 239.34 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide . The Inchi Code is 1S/C12H17NO2S/c1-9(14)10-4-6-11(7-5-10)16-8-12(15)13(2)3/h4-7,9,14H,8H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Sulfamoylation of Hydroxyl Groups
Research by Okada, Iwashita, and Koizumi (2000) highlights the use of N, N-dimethylacetamide in accelerating the sulfamoylation reaction of hydroxyl groups. This process is significant for the synthesis of sulfamates, offering a high yield without a base and applicable to a wide range of hydroxyl groups (Okada, Iwashita, & Koizumi, 2000).
Synthesis and Characterization of Sulfanilamide Derivatives
Lahtinen et al. (2014) synthesized sulfanilamide derivatives, including compounds structurally related to 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide, and investigated their thermal and antimicrobial properties. This research contributes to understanding the chemical and biological properties of such compounds (Lahtinen et al., 2014).
Tumor Necrosis Factor-α and Matrix Metalloproteinase Inhibition
A study by Venkatesan et al. (2004) on a series of compounds, including 4-alkynyloxy phenyl sulfanyl derivatives, demonstrated their inhibitory activities against tumor necrosis factor-α and matrix metalloproteinases. This research is crucial for developing new therapeutic agents for diseases involving these enzymes (Venkatesan et al., 2004).
Anticancer Activity of Oxazoles
Zyabrev et al. (2022) synthesized a series of oxazoles with potential anticancer activities. Their research included compounds structurally related to 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide, highlighting the potential of such compounds in cancer treatment (Zyabrev et al., 2022).
Synthesis of Phenylthio Phenols
Xu, Wan, Mao, and Pan (2010) developed a method for synthesizing 2-(phenylthio)phenols, using dimethyl sulfoxide as the oxidant. This process, involving compounds similar to 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide, is significant in organic synthesis and pharmaceutical research (Xu, Wan, Mao, & Pan, 2010).
Safety And Hazards
properties
IUPAC Name |
2-[4-(1-hydroxyethyl)phenyl]sulfanyl-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-9(14)10-4-6-11(7-5-10)16-8-12(15)13(2)3/h4-7,9,14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHKUFAXQDKPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SCC(=O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



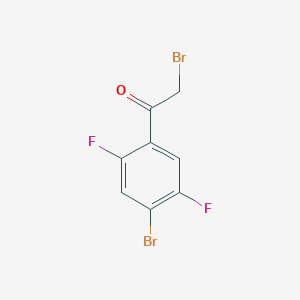
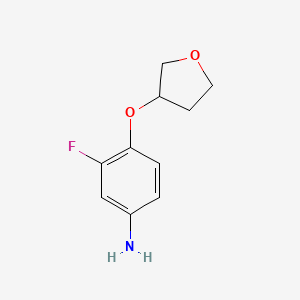
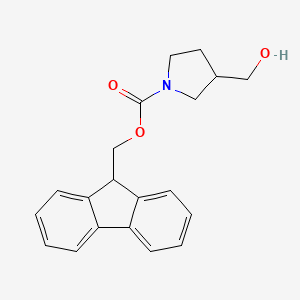

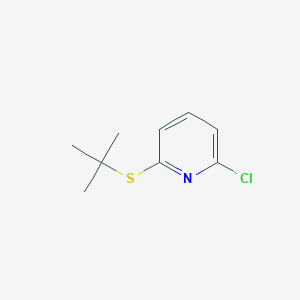
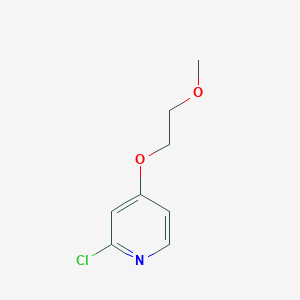
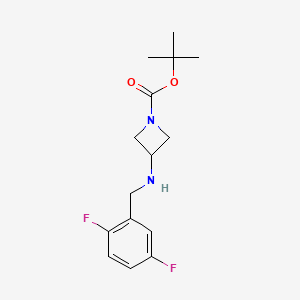
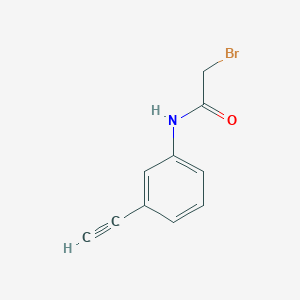
![1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B1443908.png)
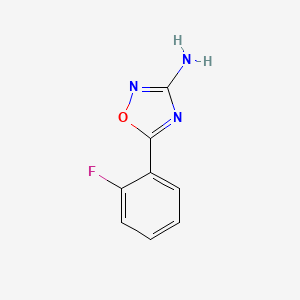
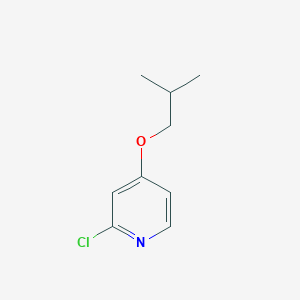
![1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1443912.png)
